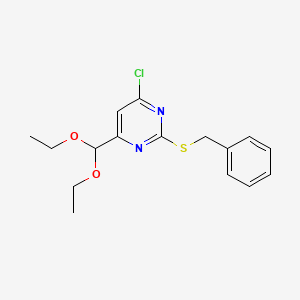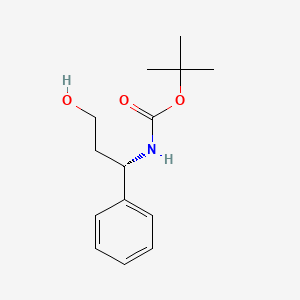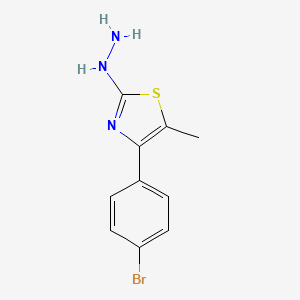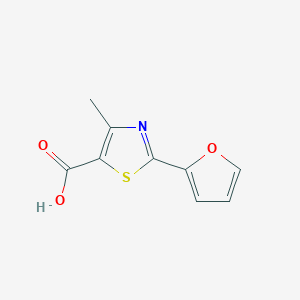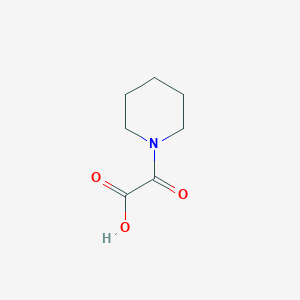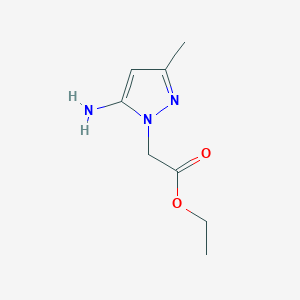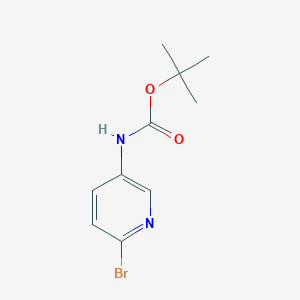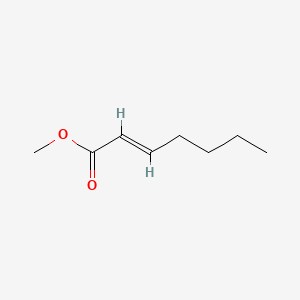
Heptenoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-heptenoate” is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da . It is also known by other names such as “(2E)-2-Hepténoate de méthyle” in French and “Methyl- (2E)-2-heptenoat” in German .
Molecular Structure Analysis
The molecular structure of “Methyl 2-heptenoate” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“Methyl 2-heptenoate” has a molecular formula of C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .
Aplicaciones Científicas De Investigación
A straightforward and efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid
Methyl 2-heptenoate derivatives are utilized in the cyclocondensation reactions, leading to the formation of pyrimidine and pyrimidine-like derivatives, showcasing the chemical's role in synthesizing complex organic compounds (Flores et al., 2013).
Formal [4 + 1]- and [5 + 1]-annulation by an S(N)2-conjugate addition sequence
Research demonstrates that reactions involving methyl 2-heptenoate can yield highly substituted cyclopentane and cyclohexane derivatives, highlighting its potential in organic synthesis and chemical reactions (Tong et al., 2012).
Catalysis and XPS Aspects of Cu–Co Synergism in Cu1−xCoxFe2O4
The use of methyl 2-heptenoate in catalysis demonstrates its potential in methylation reactions, particularly in enhancing the production of certain chemical compounds (Mathew et al., 2002).
Advanced Organic Chemistry
Efficient Synthesis of New 1-(Alkyl(aryl))-5-(3,3,3-trihalo-2-oxopropylidene)pyrrolidin-2-ones
Methyl 2-heptenoate derivatives are involved in reactions with primary amines, leading to a series of compounds that have potential applications in advanced organic chemistry (Flores et al., 2008).
Sequential Ag-catalyzed carboxylative coupling/Ru-catalyzed cross-metathesis reactions
The compound plays a role in the synthesis of functionalized 2-alkynoates, indicating its importance in complex organic synthesis processes and its potential in creating novel organic molecules (Zhang et al., 2013).
Palladium-catalysed annulation of β-chloro-α,β-unsaturated esters
This study showcases the use of methyl 2-heptenoate in the synthesis of 2H-pyran-2-ones, underlining its utility in creating complex molecular structures (Hua & Tanaka, 2001).
Renewable Resources and Green Chemistry
From Renewable Levulinic Acid to a Diversity of 3-(Azol-3-yl)Propanoates
The study highlights the transformation of methyl 2-heptenoate derivatives into isoxazole and pyrazole derivatives, emphasizing the compound's role in the development of sustainable chemistry from renewable resources (Flores et al., 2014).
A New Synthesis Method of Methyl Jasmonate
Methyl 2-heptenoate is used in the multi-step synthesis of methyl jasmonate, a compound important in industrial processes, showcasing the versatility of methyl 2-heptenoate in practical and industrial applications (Yang et al., 2014).
Propiedades
Número CAS |
22104-69-4 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
methyl hept-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
IQQDLHGWGKEQDS-UHFFFAOYSA-N |
SMILES isomérico |
CCCC/C=C/C(=O)OC |
SMILES |
CCCCC=CC(=O)OC |
SMILES canónico |
CCCCC=CC(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






